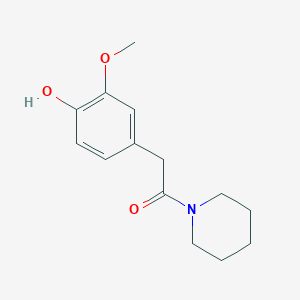
lithium;cyclopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium cyclopropene is an organolithium compound that combines the unique properties of lithium with the strained ring structure of cyclopropene Cyclopropene is a highly reactive molecule due to its ring strain, which makes it an interesting subject for various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions: Lithium cyclopropene can be synthesized through the reaction of cyclopropene with an organolithium reagent. One common method involves the reaction of cyclopropene with lithium diisopropylamide (LDA) in an inert atmosphere to prevent unwanted side reactions. The reaction is typically carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of lithium cyclopropene may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risks associated with handling highly reactive intermediates.
化学反応の分析
Types of Reactions: Lithium cyclopropene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropenone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Lithium cyclopropene can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) are commonly used in substitution reactions.
Major Products:
Oxidation: Cyclopropenone derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Various substituted cyclopropenes depending on the nucleophile used.
科学的研究の応用
Lithium cyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules with strained ring structures.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Lithium cyclopropene is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of lithium cyclopropene involves its high reactivity due to the strained ring structure of cyclopropene and the presence of the lithium atom. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The lithium atom can stabilize negative charges, making the compound a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Reactions: The lithium atom can stabilize carbanions, facilitating nucleophilic attacks on electrophilic centers.
Electrophilic Reactions: The strained ring structure of cyclopropene makes it susceptible to electrophilic attacks, leading to ring-opening reactions.
類似化合物との比較
Cyclopropane: A less reactive analog with a three-membered ring structure.
Cyclopropenone: An oxidized form of cyclopropene with a carbonyl group.
Lithium Cyclopropyl: A compound with a similar lithium-carbon bond but without the strained ring structure.
Uniqueness: Lithium cyclopropene stands out due to its combination of high reactivity from the cyclopropene ring and the stabilizing effect of the lithium atom. This unique combination makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
51174-22-2 |
|---|---|
分子式 |
C3H3Li |
分子量 |
46.0 g/mol |
IUPAC名 |
lithium;cyclopropene |
InChI |
InChI=1S/C3H3.Li/c1-2-3-1;/h1H,2H2;/q-1;+1 |
InChIキー |
OLFGOQCPFRDYNH-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1C=[C-]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


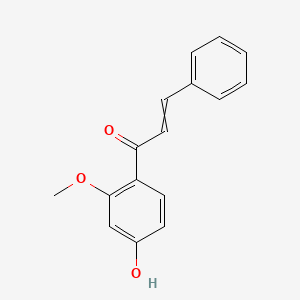
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
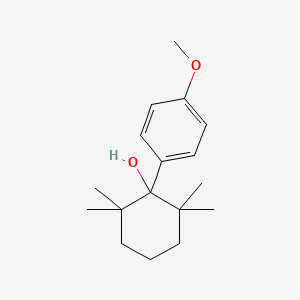
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
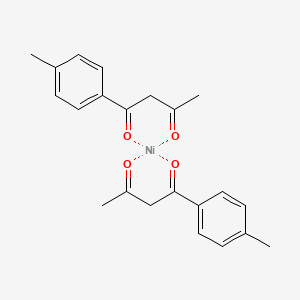
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
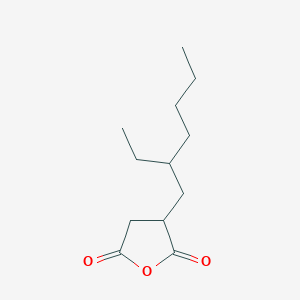

![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)
